![molecular formula C27H30N4O4 B6491877 N-[(2,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide CAS No. 1326863-00-6](/img/structure/B6491877.png)
N-[(2,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a useful research compound. Its molecular formula is C27H30N4O4 and its molecular weight is 474.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(2,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is 474.22670545 g/mol and the complexity rating of the compound is 752. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[(2,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the compound’s potential as an anticancer agent. Its structural features may interfere with cancer cell growth pathways, making it a candidate for targeted therapies .
- Quantum computing relies on manipulating quantum states. Some derivatives of this compound exhibit quantum properties, making them relevant for quantum algorithms and qubit design .
Anticancer Potential
Quantum Computing
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown. Given the complexity of biological systems, it is likely that the compound could influence multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and can have an active effect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific details about how these factors influence the action of this compound are currently unknown .
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4/c1-18(2)19-5-7-20(8-6-19)23-16-24-27(33)30(13-14-31(24)29-23)12-11-26(32)28-17-21-9-10-22(34-3)15-25(21)35-4/h5-10,13-16,18H,11-12,17H2,1-4H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSFHMBSFFVIIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.